molecular formula C15H16Cl2N2O2 B1523736 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride CAS No. 1258639-44-9

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride

Cat. No. B1523736
CAS RN: 1258639-44-9
M. Wt: 327.2 g/mol
InChI Key: PYGFKHQJYKVZMZ-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1258639-44-9 . It has a molecular weight of 327.21 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 327.21 . More detailed physical and chemical properties like solubility, melting point, boiling point, etc., were not available in the search results.

Scientific Research Applications

Kinetics and Mechanisms of Hydrolysis and Cyclisation

Research has investigated the behavior of related compounds in aqueous solutions, focusing on the kinetics and mechanisms of hydrolysis, isomerization, and cyclisation. For instance, a study analyzed the kinetics and mechanisms of hydrolysis and cyclisation of E and Z isomers of a closely related compound, revealing insights into the chemical transformations these compounds undergo under different pH conditions, which could be relevant for understanding the stability and reactivity of "2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride" in various environments (Bernard et al., 1986).

Chemical Synthesis and Characterization

Several studies have focused on the synthesis and characterization of related compounds. For example, the synthesis of "4-Chloro-2-hydroxyacetophenone" from 3-aminophenol involved acetylation and methylation, demonstrating the synthetic pathways that might be applicable to the synthesis of "this compound" and exploring its potential applications in medicinal chemistry and as intermediates in organic synthesis (Da-wei, 2011).

Antioxidant Activity

The antioxidant activity of phenolic derivatives has been studied, providing insights into how similar compounds, including "this compound," may act as inhibitors of lipid peroxidation and serve as peroxyl radical scavengers. This has implications for their potential use in preventing oxidative stress-related damage in biological systems (Dinis, Maderia, & Almeida, 1994).

Hydrogen Bond Studies

Investigations into the hydrogen bonding capabilities of related compounds have been conducted, highlighting their potential applications in understanding molecular interactions and designing molecules with specific binding properties. Such studies can inform the development of new pharmaceuticals and materials with tailored properties (Romero & Margarita, 2008).

Analytical Methodologies

Research on developing analytical methodologies for detecting impurities in related compounds underscores the importance of quality control in pharmaceutical manufacturing. For example, a study on the stability-indicating TLC-densitometric method for the determination of paracetamol and chlorzoxazone highlights the relevance of analytical techniques in ensuring the purity and safety of pharmaceutical products (Abdelaleem & Abdelwahab, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2.ClH/c16-12-3-5-13(6-4-12)18-15(19)10-20-14-7-1-11(9-17)2-8-14;/h1-8H,9-10,17H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGFKHQJYKVZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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